molecular formula C14H14N2O2 B3052006 4,4'-Azobisbenzenemethanol CAS No. 37797-30-1

4,4'-Azobisbenzenemethanol

Cat. No. B3052006
CAS RN: 37797-30-1
M. Wt: 242.27 g/mol
InChI Key: GWBHOAAEVUXTGA-UHFFFAOYSA-N
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Description

4,4’-Azobisbenzenemethanol is an organic compound with the molecular formula C14H14N2O2 . It is characterized by two phenyl rings connected by an azo bond .


Synthesis Analysis

The synthesis of azo compounds like 4,4’-Azobisbenzenemethanol has been a subject of extensive research. These compounds are known to act as initiators of radical reactions, particularly polymerizations . The chemical modifications of basic skeletons of azo initiators are discussed in the context with their properties and applications .


Molecular Structure Analysis

The molecular structure of 4,4’-Azobisbenzenemethanol consists of a double-bond stereo . The average mass is 242.273 Da and the monoisotopic mass is 242.105530 Da .


Chemical Reactions Analysis

Azo compounds like 4,4’-Azobisbenzenemethanol are known for their unique light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer . This property makes them of great interest for diverse fields of applications, such as sensing, photonics, microfabrication, electronics, biology, and many more .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Azobisbenzenemethanol are characterized by its molecular formula C14H14N2O2, average mass 242.273 Da, and monoisotopic mass 242.105530 Da .

Scientific Research Applications

1. Dielectric Properties in Liquid Crystalline Phases

The study of dielectric properties of compounds related to 4,4'-azobisbenzenemethanol, specifically 4,4’-di-n-alkyl-azoxybenzenes, reveals their significant dielectric anisotropy in different phases. This property is crucial for applications in liquid crystal technology and materials science (Urban, Czub, & Gestblom, 2004).

2. Development of Biodegradable Polyurethanes

Research involving the synthesis of segmented polyurethanes with azo aromatic groups in the main chain, through the reaction with compounds like 3,3′-azobis(6-hydroxybenzoic acid), highlights the potential of this compound derivatives in developing biodegradable materials. Such materials have applications in controlled drug release and environmentally friendly plastics (Kenawy, Al-Deyab, & El-Newehy, 2010).

3. Surface-Enhanced Raman Scattering Studies

The investigation of 4,4'-dimercaptoazobenzene, which is structurally related to this compound, in surface-enhanced Raman scattering studies, contributes to our understanding of molecular interactions at nanostructured surfaces. This is particularly relevant in the field of analytical chemistry and the development of sensitive detection methods (Kim et al., 2012).

4. Exploration of Liquid Crystal Behavior

The study of infrared spectra of liquid crystals, specifically 4,4′‐bis(alkoxy) azoxybenzenes, provides insights into the behavior of materials related to this compound. This research aids in the understanding and development of novel liquid crystal displays and optical devices (Bulkin, Grunbaum, & Santoro, 1969).

Mechanism of Action

Target of Action

Azo compounds, which include 4,4’-azobisbenzenemethanol, are known to interact with various biological targets depending on their specific structures .

Mode of Action

Azo compounds are known to form reactive oxygen radicals via an electron transfer process . This suggests that 4,4’-Azobisbenzenemethanol may interact with its targets through a similar mechanism, leading to various biochemical changes.

Biochemical Pathways

Azo compounds, in general, can influence a variety of biochemical pathways due to their ability to generate reactive oxygen species . These reactive species can interact with various biomolecules, potentially affecting multiple pathways.

Result of Action

The generation of reactive oxygen species, a common feature of azo compounds, can lead to oxidative stress, which can have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Azobisbenzenemethanol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . Understanding these factors is crucial for optimizing the use of this compound in various applications.

Future Directions

Recent trends in the molecular design of azobenzenes highlight three research areas where the azobenzene photoswitches may bring about promising technological innovations: chemical sensing, organic transistors, and cell signaling . The fields presented are expected to develop rapidly in the near future, and azobenzenes are expected to play a central role in this development .

properties

IUPAC Name

[4-[[4-(hydroxymethyl)phenyl]diazenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-9-11-1-5-13(6-2-11)15-16-14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBHOAAEVUXTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N=NC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37797-30-1
Record name Benzenemethanol, 4,4'-azobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037797301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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